molecular formula C20H17Cl3N2S B2930494 1-(3-chlorophenyl)-2-(cyclopentylthio)-5-(3,4-dichlorophenyl)-1H-imidazole CAS No. 1207010-30-7

1-(3-chlorophenyl)-2-(cyclopentylthio)-5-(3,4-dichlorophenyl)-1H-imidazole

Cat. No.: B2930494
CAS No.: 1207010-30-7
M. Wt: 423.78
InChI Key: YSWXUPUBZUBIFJ-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-2-(cyclopentylthio)-5-(3,4-dichlorophenyl)-1H-imidazole is a complex organic compound characterized by its unique structure, which includes chlorinated phenyl groups and a cyclopentylthio moiety attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-2-(cyclopentylthio)-5-(3,4-dichlorophenyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate precursors such as glyoxal, ammonia, and an aldehyde.

    Introduction of the chlorophenyl groups: This step involves the use of chlorinated benzene derivatives in a substitution reaction.

    Attachment of the cyclopentylthio group: This is usually done through a nucleophilic substitution reaction where a cyclopentylthiol reacts with a suitable leaving group on the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-2-(cyclopentylthio)-5-(3,4-dichlorophenyl)-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(3-chlorophenyl)-2-(cyclopentylthio)-5-(3,4-dichlorophenyl)-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-2-(cyclopentylthio)-5-(3,4-dichlorophenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)-2-(cyclopentylthio)-1H-imidazole: Lacks the additional chlorophenyl group.

    1-(3,4-dichlorophenyl)-2-(cyclopentylthio)-1H-imidazole: Lacks one of the chlorophenyl groups.

    1-(3-chlorophenyl)-2-(cyclopentylthio)-5-phenyl-1H-imidazole: Lacks the dichlorophenyl group.

Uniqueness

1-(3-chlorophenyl)-2-(cyclopentylthio)-5-(3,4-dichlorophenyl)-1H-imidazole is unique due to the presence of both chlorinated phenyl groups and the cyclopentylthio moiety, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(3-chlorophenyl)-2-cyclopentylsulfanyl-5-(3,4-dichlorophenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl3N2S/c21-14-4-3-5-15(11-14)25-19(13-8-9-17(22)18(23)10-13)12-24-20(25)26-16-6-1-2-7-16/h3-5,8-12,16H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSWXUPUBZUBIFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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